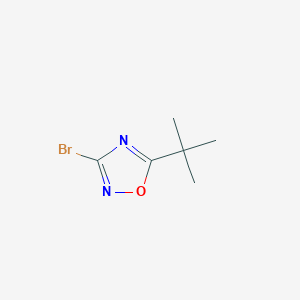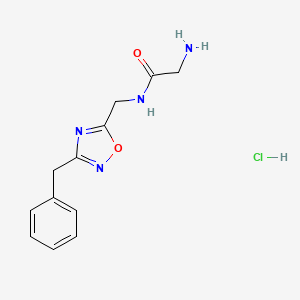
2-氨基-N-((3-苄基-1,2,4-恶二唑-5-基)甲基)乙酰胺盐酸盐
描述
2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H15ClN4O2 and its molecular weight is 282.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
包括1,2,4-恶二唑在内的恶二唑类化合物因其作为抗癌剂的潜力而被研究 。它们可以被设计和合成以靶向特定的癌细胞,从而有可能以更少的副作用实现更有效的治疗。
血管扩张剂应用
一些恶二唑衍生物被发现具有血管扩张剂的作用 。这些化合物可以帮助放松和扩张血管,改善血液流动并降低血压。
抗惊厥应用
恶二唑类化合物也因其抗惊厥特性而被探索 。它们可能被用于治疗癫痫和其他以发作为特征的疾病。
抗糖尿病应用
研究表明,某些恶二唑衍生物可能具有抗糖尿病作用 。这些化合物可能被用于控制糖尿病患者的血糖水平。
高能量应用
恶二唑衍生物表现出良好的氧平衡和正的生成热,表明它们具有作为高能材料的潜力 .
抗菌应用
1,2,4-恶二唑衍生物对稻瘟病菌 (Xoo) 和黄单胞菌稻病菌 (Xoc) 显示出强烈的抗菌作用,这两种细菌会引起水稻的严重病害 。这些化合物可能被用作农业中的新型抗菌剂。
抗真菌应用
一些1,2,4-恶二唑衍生物对立枯丝核菌表现出中等抗真菌活性,这种真菌对全球农业构成巨大威胁 .
杀线虫应用
某些1,2,4-恶二唑衍生物对南方根结线虫表现出中等的杀线虫活性 ,这是一种主要的农业害虫。
生化分析
Biochemical Properties
2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream gene expression. Furthermore, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects highlight the compound’s potential as a tool for studying cellular processes and developing new therapeutic strategies .
Molecular Mechanism
At the molecular level, 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mode of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
The effects of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Additionally, long-term studies have indicated that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These findings are crucial for understanding the compound’s stability and long-term effects in experimental settings .
Dosage Effects in Animal Models
The effects of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as liver and kidney damage. Additionally, threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage. These findings are essential for determining the compound’s therapeutic window and potential toxic effects in vivo .
Metabolic Pathways
2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound has been shown to inhibit certain enzymes involved in the glycolytic pathway, leading to changes in metabolite levels. Additionally, it can affect the activity of enzymes involved in the citric acid cycle, further influencing cellular metabolism. These interactions are crucial for understanding the compound’s role in metabolic processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes. Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, the compound has been shown to localize to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s activity and localization within the cell .
属性
IUPAC Name |
2-amino-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.ClH/c13-7-11(17)14-8-12-15-10(16-18-12)6-9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMCQSFKDDTDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




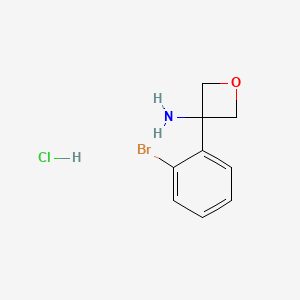

![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)

![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)
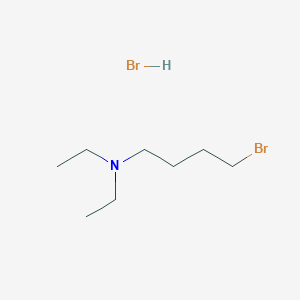
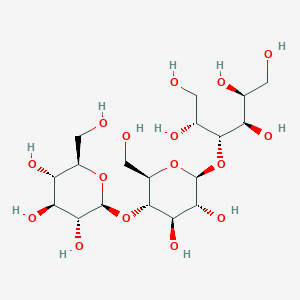
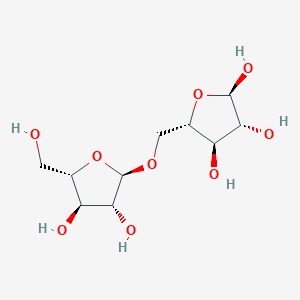


![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)
